4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Description
BenchChem offers high-quality 4-methyl-N-(4-nitrophenyl)-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(4-nitrophenyl)-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)18-11-13-19(14-12-18)21(22)23/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNSHOIFFSFPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668254 | |
| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894430-73-0 | |
| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline in Common Solvents
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of chemical research and pharmaceutical development, understanding a compound's solubility is a cornerstone of its potential application. It dictates everything from reaction kinetics in synthesis to bioavailability in a therapeutic context. This guide focuses on 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, a molecule of interest for its potential applications stemming from its structural similarity to other pharmacologically and industrially relevant nitroaromatic compounds. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific solubility data for this particular compound. This guide, therefore, serves a dual purpose: to provide a theoretical framework for predicting its solubility and to offer a detailed, field-proven experimental protocol for its empirical determination. For the researcher, this transforms a data gap into an opportunity for discovery.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The adage "like dissolves like" remains a fundamental principle in predicting solubility.[1] This is governed by the intermolecular forces between the solute (4-methyl-N-(4-nitrophenyl)-N-phenylaniline) and the solvent. An analysis of the solute's molecular structure is paramount.
Molecular Structure of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline:
Caption: Molecular structure of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Key Structural Features and Their Implications for Solubility:
-
Large Nonpolar Surface Area: The presence of three phenyl rings contributes to a significant nonpolar character, suggesting good solubility in nonpolar solvents like hexane, toluene, and diethyl ether through van der Waals interactions.
-
Polar Nitro Group (-NO2): The nitro group is strongly polar and can act as a hydrogen bond acceptor. This feature suggests potential solubility in polar aprotic solvents like acetone, ethyl acetate, and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions.[2]
-
Tertiary Amine Group (-N(CH3)-): The tertiary amine is polar but lacks a hydrogen atom for donation, limiting its ability to form strong hydrogen bonds as a donor. It can, however, act as a hydrogen bond acceptor.
-
Overall Polarity: The molecule possesses a significant dipole moment due to the nitro group. However, the large nonpolar backbone likely dominates its overall character, making it sparingly soluble in highly polar protic solvents like water.
Predicted Solubility Trend:
Based on this structural analysis, the predicted solubility of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline in common solvents would be:
Nonpolar Solvents (e.g., Toluene, Hexane) > Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF) > Polar Protic Solvents (e.g., Ethanol, Methanol) > Water
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[3] It is a robust and reliable technique that involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Principle of the Shake-Flask Method
An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solvent is saturated with the solute. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined analytically. This concentration represents the solubility of the compound in that solvent at that specific temperature.
Detailed Experimental Protocol
Materials:
-
4-methyl-N-(4-nitrophenyl)-N-phenylaniline (solid)
-
Selected solvents (e.g., water, ethanol, acetone, toluene, hexane) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh an excess amount of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline into a series of vials. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[4][5] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, 72 hours) to ensure that the measured concentration is no longer increasing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is crucial to avoid artificially high solubility readings.
-
-
Analytical Quantification (UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of known concentrations of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. This value is the solubility.[6][7][8]
-
Workflow Visualization
Caption: Intermolecular interactions governing solubility.
A high solubility in hexane and toluene would confirm the dominance of the nonpolar character. Good solubility in acetone and DMF would highlight the importance of the polar nitro group's ability to participate in dipole-dipole interactions. Conversely, low solubility in water and ethanol would indicate that the molecule's inability to donate hydrogen bonds and its large hydrophobic surface are the limiting factors in these highly cohesive solvents.
Safety and Handling
While specific toxicity data for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is not readily available, it is prudent to handle it with care, assuming it may have properties similar to other nitroaniline compounds. Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. [9][10][11] Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [12][13]* Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used and handle them accordingly.
Conclusion
While the solubility of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline has not been previously documented, this guide provides the necessary theoretical and practical framework for its determination. By understanding the interplay of its structural features with different solvent properties and by employing a rigorous experimental method like the shake-flask technique, researchers can confidently and accurately characterize this important physicochemical property. This foundational data will be invaluable for any future research or development involving this compound.
References
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N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-Nitroaniline - Wikipedia . (n.d.). Retrieved from [Link]
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N-methyl-4-nitro-N-phenylaniline | C13H12N2O2 | CID 11287619 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-methyl-N-[(4-nitrophenyl)methyl]aniline - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . (2018, August 31). Regulations.gov. Retrieved from [Link]
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Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | C20H18N2O2 | CID 12250350 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (n.d.). Dissolution Technologies. Retrieved from [Link]
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A Comprehensive Technical Guide to 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
This technical guide provides an in-depth overview of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, a triarylamine derivative of significant interest in advanced materials and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis, structural elucidation, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction and Scientific Context
Substituted triarylamines are a class of compounds renowned for their unique electronic and photophysical properties. Their propeller-like, three-dimensional structure prevents significant intermolecular aggregation, while the nitrogen atom's lone pair of electrons can be delocalized across the three aromatic rings, facilitating charge transport.[1] This makes them exceptional candidates for hole-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] The introduction of various substituents onto the phenyl rings allows for the fine-tuning of their electronic properties, including their oxidation potentials and energy levels, to meet the specific requirements of a given application.[4]
The subject of this guide, 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, incorporates both an electron-donating methyl group and a strongly electron-withdrawing nitro group. This push-pull electronic configuration is anticipated to give rise to interesting intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in nonlinear optics and as fluorescent probes.[5] In the context of drug development, the triarylamine scaffold is being explored for its potential in medicinal chemistry, where its derivatives can be designed to interact with specific biological targets.[5]
This guide will provide a detailed examination of this specific molecule, from its fundamental properties to its synthesis and potential uses, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the nomenclature and key physical and chemical identifiers for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
IUPAC Name and Structural Representation
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-methyl-N-(4-nitrophenyl)-N-phenylaniline . This name designates a 4-methyl-substituted aniline as the parent structure, with the nitrogen atom being further substituted by a 4-nitrophenyl group and a phenyl group.
Molecular Structure:
Caption: 2D structure of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is presented in the table below.
| Property | Value | Source |
| CAS Number | 894430-73-0 | [6] |
| Molecular Formula | C₁₉H₁₆N₂O₂ | [6] |
| Molecular Weight | 304.34 g/mol | [6] |
| Appearance | Not specified (typically a solid) | |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
The synthesis of unsymmetrical triarylamines is a well-established area of organic chemistry, with two primary methods being the Ullmann condensation and the Buchwald-Hartwig amination.[7][8] These reactions allow for the sequential formation of C-N bonds, enabling the construction of complex triarylamine structures.
Retrosynthetic Analysis
A logical retrosynthetic approach for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline involves the disconnection of one of the C-N bonds to the central nitrogen atom. A plausible strategy would be the coupling of a diarylamine with an aryl halide. For instance, 4-methyl-N-phenylaniline can be coupled with 1-halo-4-nitrobenzene.
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Protocol: Ullmann Condensation
The Ullmann condensation is a classic method for forming aryl-aryl and aryl-heteroatom bonds using a copper catalyst, often at elevated temperatures.[9] Modern modifications of this reaction, including the use of ligands, can lead to higher yields and milder reaction conditions.[10][11]
Reaction Scheme:
4-methyl-N-phenylaniline + 1-iodo-4-nitrobenzene --(CuI, ligand, base)--> 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Step-by-Step Protocol:
-
Reactant Preparation: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-N-phenylaniline (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), a copper(I) iodide (CuI) catalyst (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to a temperature between 120-160°C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Causality of Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann couplings. The addition of a ligand like 1,10-phenanthroline can accelerate the reaction by stabilizing the copper catalyst and increasing its solubility.[10]
-
Base: An inorganic base like potassium carbonate is required to neutralize the hydrogen iodide formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A high-boiling point polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants and the catalyst system.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reactants at high temperatures.
Synthesis Workflow Diagram:
Caption: A typical workflow for the synthesis of the target molecule.
Structural Elucidation and Spectroscopic Characterization
The confirmation of the structure of a newly synthesized compound is achieved through a combination of spectroscopic techniques. While specific spectral data for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is available from commercial suppliers, this section outlines the expected spectroscopic characteristics.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three different phenyl rings. The protons on the 4-nitrophenyl ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the 4-methylphenyl (tolyl) group will show characteristic splitting patterns, and the methyl protons will appear as a singlet at around 2.3-2.5 ppm. The protons on the unsubstituted phenyl ring will also exhibit their typical aromatic signals.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 19 carbon atoms. The carbon attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The methyl carbon will appear as a characteristic signal in the aliphatic region (around 20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-N stretching vibrations for the aromatic amine in the region of 1250-1350 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 304.34, corresponding to the molecular formula C₁₉H₁₆N₂O₂. Fragmentation patterns can provide further structural information.
Potential Applications
The unique electronic structure of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline suggests its potential utility in several advanced applications.
Organic Electronics
As a substituted triarylamine, this compound is a prime candidate for use as a hole-transporting material in organic electronic devices.[7] The presence of both electron-donating and electron-withdrawing groups can be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLEDs and OPVs.[2][12]
Conceptual Application in an OLED Device:
Caption: Role as a hole transport layer in an OLED.
Fluorescent Probes and Sensors
The intramolecular charge transfer characteristics arising from the donor-acceptor nature of the substituents may lead to solvatochromic and fluorescent properties. This could enable its use as a fluorescent probe to investigate the polarity of microenvironments in biological systems or as a component in chemical sensors.
Pharmaceutical Research
The triarylamine scaffold is a versatile platform in medicinal chemistry.[5] While specific biological activity for this compound is not widely reported, its structural motifs could be of interest in the design of novel therapeutic agents. The nitroaromatic group, for instance, is a known pharmacophore in certain classes of drugs.
Conclusion
4-methyl-N-(4-nitrophenyl)-N-phenylaniline is a fascinating example of a substituted triarylamine with a rich potential for scientific and technological applications. Its synthesis is achievable through established methodologies in organic chemistry, and its "push-pull" electronic structure makes it a compelling candidate for further investigation in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
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An In-depth Technical Guide to 4-methyl-N-(4-nitrophenyl)-N-phenylaniline: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, a triarylamine derivative of interest in materials science and medicinal chemistry. Drawing from established principles in organic synthesis and characterization of related compounds, this document offers a projected pathway for its synthesis, detailed analytical protocols for its structural elucidation, and an expert perspective on its potential applications.
Introduction and Significance
Triarylamine derivatives are a cornerstone of modern organic electronics, finding applications as hole-transporting materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and as building blocks for conductive polymers.[1][2] The specific substitution pattern of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, featuring both an electron-donating methyl group and an electron-withdrawing nitro group on separate phenyl rings, suggests a molecule with potentially interesting photophysical and electronic properties. The inherent asymmetry and polarized nature of this compound could lead to a significant dipole moment, making it a candidate for non-linear optical (NLO) materials. Furthermore, nitroaromatic compounds are frequently explored in medicinal chemistry as potential therapeutic agents.[3]
This guide will provide a robust, scientifically-grounded framework for researchers and drug development professionals interested in the synthesis and evaluation of this and similar triarylamine structures.
Proposed Synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
The proposed two-step synthesis starts from commercially available precursors: 4-nitrodiphenylamine and 4-iodotoluene.
Rationale for Synthetic Strategy
The Buchwald-Hartwig amination is the chosen method due to its high efficiency in coupling aryl halides with primary and secondary amines under relatively mild conditions. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the formation of the C-N bond, which is otherwise challenging to achieve through traditional nucleophilic aromatic substitution, especially with less activated aryl halides.
Detailed Experimental Protocol
Step 1: Synthesis of 4-nitrodiphenylamine (Intermediate)
This intermediate can be synthesized via the Goldberg reaction, a copper-catalyzed N-arylation of an aniline with an aryl halide.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.0 eq), iodobenzene (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 120-130 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by vacuum filtration, washed with water, and then dried. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-nitrodiphenylamine.
Step 2: Synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline (Final Product)
-
Reaction Setup: In a glovebox, a flame-dried Schlenk tube is charged with 4-nitrodiphenylamine (1.0 eq), 4-iodotoluene (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq). Anhydrous toluene is added as the solvent.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated to 100-110 °C with stirring for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Structural Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 4-methyl-N-(4-nitrophenyl)-N-phenylaniline. The following analytical techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm. A singlet for the methyl group protons around 2.3-2.5 ppm. The integration of the proton signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A signal for the methyl carbon around 20-22 ppm. The carbon attached to the nitro group would be significantly downfield. |
| FT-IR | Characteristic N-O stretching vibrations for the nitro group around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[6] C-N stretching vibrations for the aromatic amine around 1300-1250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline (C₁₉H₁₆N₂O₂), which is 316.12 g/mol . |
Chromatographic and Physical Data
| Property | Expected Value/Observation |
| Appearance | Likely a yellow or orange crystalline solid, typical for nitroaromatic compounds.[7][8] |
| Melting Point | A sharp melting point is indicative of high purity. The exact value would need to be determined experimentally. |
| Purity (HPLC) | >95% purity is desirable for further applications. |
Potential Applications in Research and Development
The unique electronic structure of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline opens up several avenues for its application.
Organic Electronics
The triarylamine core is a well-established hole-transporting moiety.[1] The presence of both electron-donating and electron-withdrawing groups could lead to a large intramolecular charge transfer character upon photoexcitation, which is a desirable property for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL) or as a host material for phosphorescent emitters.
-
Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction solar cells.
-
Non-Linear Optics (NLO): The significant dipole moment could result in a large second-order NLO response, making it a candidate for electro-optic modulators and other photonic devices.
Drug Development
Nitroaromatic compounds have a long history in medicinal chemistry, exhibiting a wide range of biological activities.[3] While the direct therapeutic potential of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is unknown, its structure could serve as a scaffold for the development of novel therapeutic agents. The lipophilic nature of the triarylamine core could facilitate cell membrane permeability.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline. The proposed synthetic route, based on the robust Buchwald-Hartwig amination, offers a high probability of success. The detailed characterization protocols will ensure the unambiguous identification and quality assessment of the synthesized compound. The potential applications in organic electronics and drug development highlight the scientific and commercial value of exploring this and related triarylamine derivatives. It is our hope that this guide will serve as a valuable resource for researchers embarking on the study of this promising molecule.
References
-
Wikipedia. 4-Nitroaniline. [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]
-
ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
-
PrepChem.com. Synthesis of 4-nitrodiphenylamine. [Link]
-
MDPI. First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. [Link]
-
PubChem. 4-nitro-N-(4-nitrophenyl)aniline. [Link]
-
PubChem. 4-methyl-N-[(4-nitrophenyl)methyl]aniline. [Link]
-
PubChem. N-methyl-4-nitro-N-phenylaniline. [Link]
-
ResearchGate. Novel Triarylamine-Based Alternating Conjugated Polymer with High Hole Mobility: Synthesis, Electro-Optical, and Electronic Properties | Request PDF. [Link]
-
PubChem. 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline. [Link]
-
Journal of Organic Chemistry. Synthesis and oxidation of triarylamine derivatives bearing hydrogen-bonding groups. [Link]
-
ResearchGate. Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]
-
ACS Publications. Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. [Link]
-
ACS Publications. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent | Organic Letters. [Link]
-
ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
ACS Publications. Modular Synthesis of Triarylamines and Poly(triarylamine)s through a Radical Mechanism. [Link]
-
PubChem. N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline. [Link]
-
PubChem. N-Methyl-4-nitroaniline. [Link]
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- 8. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Welcome to the technical support hub for the synthesis and purification of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this triarylamine in high purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, which is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2]
Q1: My crude reaction mixture is a dark, almost black, intractable oil, but I expect a yellow or orange solid. What happened?
A: This is a frequent observation in C-N cross-coupling reactions. The dark coloration is typically due to the formation of palladium black (colloidal palladium metal) when the catalyst degrades and precipitates. The oily consistency arises from residual high-boiling solvents (e.g., toluene, dioxane) and soluble, colored organometallic byproducts or ligand oxides.
Causality & Solution: The catalyst is sensitive and can decompose under prolonged heating or exposure to oxygen. Before attempting purification by chromatography, it is crucial to remove the insoluble catalyst residues.
-
Immediate Action: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like dichloromethane (DCM) or ethyl acetate. Pass this solution through a short plug of Celite® or silica gel. This will sequester the palladium black and other fine particulates. Rinse the plug with additional solvent. This simple filtration step should yield a clearer, though still crude, solution that is much more amenable to subsequent purification.
Q2: My final yield is disappointingly low after purification. What are the most common reasons for this?
A: Low yield is a multifaceted problem that can stem from either an incomplete reaction or loss of product during workup and purification.
Troubleshooting Low Yield:
| Potential Cause | Scientific Rationale & Recommended Action |
| Incomplete Reaction | The Buchwald-Hartwig coupling is sensitive to several factors. Insolubility of reactants is a common culprit.[3] Ensure your base (e.g., NaOtBu, K₂CO₃) is finely powdered for maximum surface area and that the reaction is vigorously stirred.[4] Verify that your solvent was properly degassed to prevent oxygen from deactivating the palladium catalyst.[4] |
| Product Degradation | Triarylamines can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and degradation during column chromatography. The presence of the electron-withdrawing nitro group can exacerbate this. Solution: Consider deactivating the silica gel by including 0.5-1% triethylamine (NEt₃) in your eluent system.[5] Alternatively, use a less acidic stationary phase like alumina. |
| Homocoupling Side Reaction | The aryl halide (e.g., 1-bromo-4-nitrobenzene) can couple with itself to form a biaryl impurity (4,4'-dinitrobiphenyl). This is often promoted by the presence of oxygen.[4] Rigorous degassing of solvents and inert atmosphere conditions are critical. |
| Loss During Aqueous Wash | While the product is highly non-polar, aggressive or repeated aqueous washes can lead to losses at the interface, especially if emulsions form. Use brine (saturated NaCl solution) to break emulsions and minimize the aqueous phase volume. |
| Poor Recrystallization | Choosing an inappropriate solvent can lead to significant product loss. If the product is too soluble in the cold solvent, recovery will be low. Perform small-scale solvent screening to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot.[6] |
Q3: My NMR analysis shows my purified product is contaminated with unreacted N-phenyl-p-toluidine. How do I remove it?
A: This indicates an incomplete reaction and insufficient separation during chromatography. The key to separation is exploiting the difference in polarity. Your product, 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, contains a polar nitro group, making it significantly more polar than the starting amine, N-phenyl-p-toluidine.
Solution: Your column chromatography method needs to be optimized.
-
Choose the Right Eluent System: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 100% Hexane or Hexane/Toluene 9:1) to elute the less polar N-phenyl-p-toluidine first.[7]
-
Gradually Increase Polarity: Slowly increase the percentage of a more polar solvent like ethyl acetate or DCM. This will then elute your more polar product.
-
Monitor with TLC: Carefully monitor the fractions using Thin Layer Chromatography (TLC) to identify where each compound is eluting. The product should have a lower Rf value than the starting amine.
Q4: I have a persistent yellow/orange impurity that is difficult to separate by column chromatography. What is it and what can I do?
A: This is likely a byproduct with polarity very similar to your desired product. Common culprits include:
-
Isomeric Products: If the starting materials were not pure, you might have isomeric triarylamines.
-
4-Nitrophenol: This can form via hydrolysis of the aryl halide, especially if using hydroxide or carbonate bases in the presence of water.[8]
-
Ligand Oxides: Phosphine ligands used in the coupling reaction can be oxidized, and these oxides can sometimes be tricky to remove.
Solutions:
-
For 4-Nitrophenol: This impurity is acidic. Before chromatography, dissolve your crude product in a solvent like ethyl acetate and perform a wash with a mild aqueous base (e.g., 1M Na₂CO₃ solution).[8] This will deprotonate the phenol, pulling it into the aqueous layer.
-
For Other Impurities: If a basic wash doesn't work, recrystallization is your most powerful tool. A successful recrystallization can provide exceptionally high purity by selectively crystallizing the desired product out of the solution, leaving impurities behind.
Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the primary purification of the crude product after initial filtration to remove palladium residues.
Step-by-Step Methodology:
-
Prepare the Column: Use silica gel with a 230-400 mesh size.[9] Pack the column using the "slurry method" with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) for the best separation.
-
Load the Sample: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Gently add this powder to the top of the packed column.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the eluent polarity (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product.
-
Pro-Tip: To prevent product degradation on the column, consider using an eluent system pre-treated with 1% triethylamine.[5]
-
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization for Final Purity
Recrystallization is ideal for removing closely-related impurities and achieving analytical purity.
Step-by-Step Methodology:
-
Solvent Selection: Screen for a suitable solvent or solvent pair. Good candidates for triarylamines are often alcohols or mixtures like ethanol/water or toluene/hexane.[6][10] The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Place the semi-purified solid from chromatography into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualization of Workflows
Purification Workflow Diagram
The following diagram outlines the standard sequence of operations for purifying the target compound after the synthesis is complete.
Caption: Standard purification workflow for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting purification challenges.
References
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. [Link]
-
Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitrodiphenylamine. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
-
PubChem. (n.d.). 4-methyl-N-[(4-nitrophenyl)methyl]aniline. [Link]
-
PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline. [Link]
-
PubChem. (n.d.). N-methyl-4-nitro-N-phenylaniline. [Link]
-
ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
ACS Publications. (2023). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link]
-
PMC. (n.d.). Predicting success in Cu-catalyzed C–N coupling reactions using data science. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
The Doyle Group - Princeton University. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. [Link]
-
ACS Omega. (2023). Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
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- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. biotage.com [biotage.com]
- 6. jcbsc.org [jcbsc.org]
- 7. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Welcome to the technical support guide for the synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue in cross-coupling reactions and typically points to a problem with one of the core components of the catalytic system.
-
Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[4] More critically, the Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.
-
Solution:
-
Use a Precatalyst: Employ modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4). These are air-stable solids that efficiently generate the active LPd(0) catalyst in solution upon exposure to the base, leading to more reliable results.[4][5]
-
Ensure Inert Conditions: Rigorously degas your solvent(s) using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of an inert gas.
-
Check Reagent Quality: Ensure the palladium source has not degraded. Old or improperly stored catalysts can show reduced activity.
-
-
-
Cause 2: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For the coupling of a diarylamine (4-methyl-N-phenylaniline), a sterically hindered, electron-rich phosphine ligand is required to promote the final C-N bond-forming reductive elimination.[6]
-
Cause 3: Incorrect Base or Poor Base Solubility. The base's primary role is to deprotonate the amine, making it a more active nucleophile. If the base is too weak or is not sufficiently soluble, this deprotonation will be slow or incomplete.[4]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for this reaction.[4][8] However, the nitro group on the electrophile is base-sensitive. If you observe decomposition, switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require a higher reaction temperature to be effective. The physical properties of solid bases matter; finely grinding the base before use can increase its surface area and reactivity.
-
Q2: I'm observing significant hydrodehalogenation of my 1-bromo-4-nitrobenzene. What is causing this side reaction and how can I minimize it?
A2: Hydrodehalogenation (the replacement of the halogen with a hydrogen) is a common side reaction that competes with the desired C-N bond formation.
-
Cause: This typically occurs when the palladium intermediate reacts with a hydrogen source before it can couple with the amine. The most common hydrogen source is trace water in the reaction mixture, which can react with the strong base to form hydroxide ions. It can also be promoted by bases that are too strong or reaction temperatures that are too high.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Optimize the Base: If using NaOtBu, ensure it is from a fresh, sealed container. Sometimes, switching to a slightly weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can mitigate this issue, though it may require higher catalyst loading or temperature.[4]
-
Lower the Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the main coupling reaction. Typical temperatures range from 80-100 °C, but optimization may be required.[4]
-
-
Q3: My starting materials are consumed, but my yield of the desired product is low, and I see a complex mixture by TLC/LC-MS. What could be happening?
A3: This scenario suggests that while the catalytic cycle is turning over, it's leading to undesired products.
-
Cause 1: Functional Group Incompatibility. The nitro group (-NO₂) is an electron-withdrawing group that activates the aryl halide for the initial oxidative addition. However, it can be sensitive to the strongly basic and sometimes reducing conditions of the reaction, potentially leading to decomposition or side reactions.
-
Solution: Use a weaker base like Cs₂CO₃ or K₃PO₄. These are often more compatible with sensitive functional groups. You may need to increase the reaction temperature or catalyst loading to compensate for the lower reactivity.
-
-
Cause 2: Ligand Degradation or Inappropriate Ligand:Palladium Ratio. Some phosphine ligands can be unstable at high temperatures or can be consumed by side reactions. An incorrect ligand-to-palladium ratio can also lead to the formation of less active or inactive palladium species.
-
Solution: A ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended. If you suspect ligand degradation, try a more robust ligand or lower the reaction temperature.
-
Q4: How should I purify the final product, 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, to remove palladium residues and other impurities?
A4: Effective purification is critical for obtaining a high-purity final product.
-
Step 1: Workup. After the reaction is complete, cool it to room temperature and quench it carefully, for example, with a saturated aqueous solution of ammonium chloride.[5] Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine to remove the inorganic base and salts.
-
Step 2: Removal of Palladium. Palladium residues can often be removed by passing the crude product solution through a plug of silica gel, celite, or a specialized palladium scavenging agent.
-
Step 3: Chromatography. Flash column chromatography on silica gel is the most common method for separating the target compound from unreacted starting materials and organic byproducts. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Step 4: Recrystallization. For achieving high purity, recrystallization is an excellent final step. The crude product can be dissolved in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowed to cool slowly, which should yield the product as a crystalline solid.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline via Buchwald-Hartwig Amination?
A1: The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 1-bromo-4-nitrobenzene, inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The diarylamine (4-methyl-N-phenylaniline) coordinates to the Pd(II) center. The base then removes the proton from the amine's nitrogen atom.
-
Reductive Elimination: This is the final, product-forming step. The C–N bond is formed, releasing the final triarylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Q2: Should I use 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene as my starting material?
A2: The reactivity of aryl halides in oxidative addition follows the trend: I > Br > Cl. Aryl bromides are generally a good balance of reactivity and stability, making 1-bromo-4-nitrobenzene an excellent starting point. Aryl chlorides are less reactive and often require more specialized, bulky phosphine ligands and potentially higher temperatures to achieve good yields.[5][11][12]
Q3: What is the best starting catalyst, ligand, and base combination to screen for this reaction?
A3: A robust starting point for optimization is crucial. Based on extensive literature for diarylamine synthesis, a combination of a modern precatalyst, a suitable ligand, and a strong base is recommended. See the table below for a reliable set of initial conditions.
Q4: What are the most critical safety precautions to take during this experiment?
A4:
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled in a fume hood, and skin contact should be avoided.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 1-bromo-4-nitrobenzene (1.0 equiv) | More reactive than the corresponding chloride. |
| Amine | 4-methyl-N-phenylaniline (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |
| Pd Source | XPhos Pd G3 (1-2 mol %) | Air-stable precatalyst that provides reliable generation of active Pd(0). |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich ligand suitable for C-N coupling. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base effective for deprotonating diarylamines. |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | Common, effective, and non-coordinating solvents for this reaction.[4] |
| Temperature | 100 °C | A standard starting temperature; can be adjusted as needed.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
Protocol 1: General Procedure for the Synthesis
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, 4-methyl-N-phenylaniline, NaOtBu, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[5]
-
Heating: Place the vial in a preheated oil bath or heating block at 100 °C.[5]
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.[5]
-
Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.[5] Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: Logical workflow for troubleshooting low conversion.
References
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-nitrodiphenylamine. Retrieved from [Link]
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Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
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University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
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Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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ACS Publications - The Journal of Organic Chemistry. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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Scribd. (n.d.). 4 Nitrophenethylamine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Technical Support Center: Scaling Up 4-methyl-N-(4-nitrophenyl)-N-phenylaniline Production
Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this triarylamine synthesis from bench-scale to larger production volumes. We will delve into common challenges, provide robust troubleshooting frameworks, and offer detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline?
A: The synthesis of this triarylamine is typically achieved via a cross-coupling reaction to form the final C-N bond. The two most prominent industrial methods are the Buchwald-Hartwig Amination and the Ullmann Condensation .[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the modern standard for C-N bond formation due to its high functional group tolerance, milder reaction conditions, and broad substrate scope.[1][3] It typically involves coupling N-(4-methylphenyl)aniline with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene).
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction can be effective but often requires harsher conditions, such as high temperatures (frequently >200°C) and polar aprotic solvents.[2][4] Recent developments with specialized ligands have enabled milder conditions.[5][6]
Q2: Which synthesis route is preferable for industrial scale-up?
A: For most applications, the Buchwald-Hartwig amination is preferred for scale-up . The primary reasons are its milder conditions, which reduce energy costs and the risk of thermal decomposition of the nitro-containing substrate, and its generally higher yields and cleaner reaction profiles. However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant factor. The Ullmann reaction, while often harsher, may be more cost-effective if a suitable, efficient copper-based catalyst system can be identified and the required high temperatures are manageable.
Q3: What are the critical safety considerations when handling 4-nitrophenyl compounds?
A: Compounds containing the 4-nitrophenyl group are toxic and require careful handling. Key safety precautions include:
-
Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[7][8] Always work in a well-ventilated area or a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8]
-
Dust Handling: Avoid creating dust, as fine particles can be easily inhaled.[9] Use appropriate engineering controls for solid transfers.
-
Environmental Hazard: 4-nitrophenyl derivatives can be harmful to aquatic life.[8] Prevent release into drains and waterways.[9]
Troubleshooting Guide for Buchwald-Hartwig Amination Scale-Up
This section addresses common issues encountered when scaling the palladium-catalyzed synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Problem 1: Reaction Stalls or Fails to Reach Completion
Question: My large-scale reaction has stalled at 60% conversion, whereas the lab-scale reaction went to completion. What are the potential causes?
Answer: This is a frequent scale-up challenge often linked to mass transfer limitations or catalyst deactivation.
Potential Causes & Solutions
| Cause | Explanation & Causality | Troubleshooting Steps |
| Poor Mixing / Mass Transfer | In heterogeneous mixtures (common with inorganic bases like K₃PO₄ or Cs₂CO₃), inadequate agitation on a larger scale prevents the solid base from effectively deprotonating the amine at the catalyst center. The high density of these bases can cause them to settle at the bottom of the reactor.[10] | 1. Increase Agitation Rate: Ensure the reactor's impeller design and speed are sufficient to maintain a uniform slurry. 2. Use a Phase Transfer Catalyst: In some systems, this can facilitate interaction between phases. 3. Modify the Base: Grinding the base to a smaller, more uniform particle size or adding an inert solid like Celite can prevent clumping and improve suspension.[10] |
| Catalyst Deactivation | The Pd(0) active species is sensitive to oxygen. Small leaks in a large reactor, which might be negligible at the lab scale, can introduce enough oxygen to oxidize and deactivate the catalyst. The phosphine ligand can also be oxidized. | 1. Ensure Inert Atmosphere: Rigorously de-gas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process. 2. Check Reactor Integrity: Perform a pressure test on the reactor to ensure there are no leaks. 3. Use Air-Stable Precatalysts: Employ modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) that activate in situ, minimizing exposure of the active Pd(0) species. |
| Insufficient Catalyst Loading | While reducing catalyst loading is a goal of scale-up, it may have been lowered excessively. A certain threshold is needed to overcome background impurity-driven deactivation. | 1. Re-evaluate Loading: If the reaction stalls, consider a small, incremental increase in catalyst loading. On a large scale, even a change from 0.5 mol % to 0.75 mol % can be effective without being prohibitive.[11] 2. Analyze Raw Materials: Screen incoming raw materials for impurities (e.g., sulfides, excess water) that could be poisoning the catalyst. |
Problem 2: Formation of Byproducts and Impurities
Question: My scaled-up batch contains significant amounts of hydrodehalogenation byproduct (nitrobenzene) and a dark, tarry substance. How can I prevent this?
Answer: Side reactions become more pronounced on a larger scale due to longer reaction times and potential temperature gradients.
Potential Causes & Solutions
| Cause | Explanation & Causality | Troubleshooting Steps |
| Hydrodehalogenation | This side reaction, where the aryl halide is reduced instead of coupled, can compete with the desired reductive elimination step in the catalytic cycle.[1] It is often promoted by moisture or certain bases. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. 2. Select the Right Base: Very strong bases can sometimes promote side reactions. Screen weaker bases like K₃PO₄ or K₂CO₃, which are often effective and less problematic.[10] |
| Thermal Decomposition | Nitroarenes can be thermally sensitive. Localized "hot spots" in a large reactor, caused by poor mixing or an aggressive exotherm, can lead to decomposition and tar formation. | 1. Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently. 2. Control Reagent Addition: For highly exothermic reactions, add one of the reagents (e.g., the base or aryl halide solution) slowly over time to control the temperature rise. 3. Optimize Temperature: Determine the Minimum Effective Temperature (MET) for the reaction to proceed at a reasonable rate. Avoid unnecessarily high temperatures. |
| Diarylation of Primary Amine Impurity | If the N-(4-methylphenyl)aniline starting material is contaminated with aniline, it can be doubly arylated, leading to complex triphenylamine impurities. | 1. Purify Starting Materials: Ensure the purity of all starting materials is >99% before use. 2. Use Bulky Ligands: Using sterically hindered phosphine ligands on the palladium catalyst can disfavor the second arylation of a primary amine, improving selectivity.[3] |
Visualizing the Process and Problems
A clear workflow helps in identifying potential failure points during scale-up.
Caption: General workflow for the production of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline.
Sources
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- 6. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
For professionals in chemical research, particularly in the realms of materials science and drug development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity. The functionality, reactivity, and safety of a compound are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, a triarylamine derivative. Our approach emphasizes an orthogonal validation strategy, where multiple, independent methods are employed to build a self-consistent and irrefutable structural proof. This document is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing actionable protocols.
The Orthogonal Approach to Structural Validation
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise & Experience: Why NMR is First
For a molecule like 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, with its distinct aromatic and methyl protons, ¹H NMR provides a rapid assessment of purity and the presence of key structural motifs. ¹³C NMR, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the number and types of carbon atoms (methyl, methine, quaternary). For complex aromatic regions, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning protons and carbons.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted NMR Data for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Methyl (on tolyl) | ~2.3 | s | ~21 |
| Aromatic (tolyl) | 7.0-7.3 | d, d | 125-135 |
| Aromatic (phenyl) | 7.2-7.5 | m | 120-130 |
| Aromatic (nitrophenyl) | 7.9-8.2 | d, d | 140-150 |
| Quaternary (C-N, tolyl) | - | - | ~145 |
| Quaternary (C-N, phenyl) | - | - | ~147 |
| Quaternary (C-N, nitrophenyl) | - | - | ~150 |
| Quaternary (C-NO₂) | - | - | ~142 |
Note: These are estimated values. Actual shifts can vary based on solvent and other factors.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5][6]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks. The spectral width should encompass the aromatic and aliphatic regions (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (if necessary): If assignments are ambiguous, perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborating structural information. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of the molecule.
Expertise & Experience: Why HRMS is Critical
For a novel compound, confirming the molecular formula is a critical validation step. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence. The fragmentation pattern also offers a fingerprint of the molecule's structure. For our target compound, we would expect to see fragmentation corresponding to the loss of the nitro group and cleavage at the C-N bonds.
Predicted Mass Spectrum Data
Table 2: Predicted MS Data for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline (C₁₉H₁₆N₂O₂)
| Ion | Description | Predicted m/z (Exact Mass) |
| [M]⁺ | Molecular Ion | 304.1212 |
| [M-NO₂]⁺ | Loss of nitro group | 258.1281 |
| [C₁₂H₁₀N]⁺ | Phenyl-N-tolyl fragment | 168.0813 |
| [C₇H₇]⁺ | Tropylium ion (from tolyl) | 91.0548 |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF) parameters.
-
Data Acquisition: Infuse the sample solution into the instrument and acquire the mass spectrum.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it to the theoretical exact mass. Analyze the fragmentation pattern to see if it aligns with the proposed structure.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Causality of Vibrational Modes
For our target molecule, FTIR is excellent for quickly confirming the presence of the nitro group, which has very strong and characteristic symmetric and asymmetric stretching vibrations. The aromatic C-H and C=C stretching bands will confirm the presence of the phenyl rings, and the C-N stretching vibrations will support the amine structure. The absence of an N-H stretching band (typically ~3300-3500 cm⁻¹) is a key piece of evidence for the tertiary nature of the central amine.
Predicted FTIR Data
Based on data for similar aromatic nitro compounds and anilines, we can predict the key absorption bands.[1][10][11]
Table 3: Predicted FTIR Data for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 2950-2850 | Methyl C-H stretch | Weak |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1530-1500 | Asymmetric NO₂ stretch | Strong |
| 1350-1330 | Symmetric NO₂ stretch | Strong |
| 1320-1250 | Aromatic C-N stretch | Medium |
Experimental Protocol: FTIR (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.[12][13]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks and assign them to the corresponding functional groups.[14]
Complementary and Definitive Methods
While NMR, MS, and FTIR provide the core of the structural proof, other techniques offer additional or definitive confirmation.
UV-Vis Spectroscopy
This technique probes the electronic transitions within a molecule and is particularly useful for highly conjugated systems. Triarylamines with electron-withdrawing groups like the nitro substituent are known to have significant absorption in the UV-visible range.[15][16][17] The position of the absorption maximum (λ_max) can provide evidence for the extent of conjugation in the system.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When a high-quality single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[18][19][20] It determines bond lengths, bond angles, and intermolecular interactions with high precision, leaving no ambiguity. This method is considered the "gold standard" for structural determination.[21]
Computational Chemistry: The Theoretical Corroboration
In modern structural validation, computational methods, particularly Density Functional Theory (DFT), are invaluable.[22][23][24] These methods can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) with increasing accuracy.[25] By comparing the experimentally obtained spectra with the computationally predicted spectra, assignments can be confirmed with a higher degree of confidence.
Caption: Decision-making workflow for advanced validation.
Comparative Summary of Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity | High structural detail, non-destructive | Lower sensitivity, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, small sample size | Fragmentation can be complex, may not show molecular ion |
| FTIR Spectroscopy | Functional groups | Fast, easy to use, versatile (solid, liquid) | Provides limited connectivity information |
| UV-Vis Spectroscopy | Electronic conjugation | Quantitative, sensitive for chromophores | Limited structural information |
| X-ray Crystallography | Absolute 3D structure | Unambiguous, definitive | Requires a high-quality single crystal |
| Computational Chemistry | Predicted spectra, geometries | Complements experimental data, aids assignment | Accuracy depends on the level of theory, not a direct measurement |
Conclusion
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FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2010). PubMed. Retrieved January 28, 2026, from [Link]
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FTIR Analysis. (n.d.). RTI Laboratories. Retrieved January 28, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Introduction: Charting Unexplored Chemical Space
To the researchers, chemists, and pioneers in drug development, our pursuit of novel molecular architectures is the very engine of discovery. This guide addresses a molecule of significant academic and potential practical interest: 4-methyl-N-(4-nitrophenyl)-N-phenylaniline . A comprehensive review of the existing scientific literature reveals a notable absence of experimental data for this specific triarylamine. This absence presents not a barrier, but an opportunity—to apply established, robust synthetic methodologies and predictive chemical principles to chart a course for its synthesis, characterization, and contextualization within its chemical family.
This document serves as a forward-looking guide. It is structured not to confirm existing results, but to propose a validated pathway for the creation of this novel compound. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework that anticipates experimental outcomes. We will delve into a proposed synthesis via the powerful Buchwald-Hartwig amination, outline a comprehensive characterization workflow, and, crucially, provide a comparative analysis against structurally related, well-documented analogs. This comparative approach allows us to predict the physicochemical and spectroscopic properties of our target molecule, providing a valuable benchmark for researchers who undertake its synthesis.
Proposed Synthesis: The Power of Palladium Catalysis
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and the palladium-catalyzed Buchwald-Hartwig amination stands as a titan among these methods for its remarkable efficiency, functional group tolerance, and broad substrate scope.[1][2] It is the logical and superior choice for the construction of our target triarylamine, offering milder conditions and often higher yields compared to harsher, traditional methods like the Ullmann condensation.[3]
The proposed retrosynthetic analysis identifies N-phenyl-p-toluidine and 1-chloro-4-nitrobenzene as readily available starting materials. The electron-withdrawing nature of the nitro group on the aryl chloride enhances its reactivity as an electrophile in the catalytic cycle.
The "Why": Causality in Protocol Design
The selection of each component in the proposed protocol is critical for a successful transformation.
-
Catalyst System: We propose a palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich biaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The Pd(OAc)₂ is reduced in situ to the active Pd(0) species. The XPhos ligand is crucial; its steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0)L complex, which is highly active in the oxidative addition step, while its electron-donating nature facilitates this key step with the electron-poor aryl chloride.
-
Base: Sodium tert-butoxide (NaOt-Bu) is chosen as the base. It is a strong, non-nucleophilic base capable of deprotonating the diarylamine to form the active nucleophile without competing in the coupling reaction. Its strength is sufficient to drive the reaction forward.[4]
-
Solvent: Toluene is an excellent choice. It is a relatively non-polar, aprotic solvent with a suitable boiling point for this transformation, and it effectively solubilizes the aryl halide and the catalyst complex.[1]
Catalytic Cycle Visualization
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Sources
Navigating the Scarcity: A Comparative Guide to Analytical Standards for Substituted Diphenylamines
For the modern researcher, the availability of high-purity, certified analytical standards is the bedrock of reliable and reproducible results. This guide addresses the current commercial landscape for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline and provides a comparative analysis of readily available alternative standards. As a Senior Application Scientist, my aim is to equip you with the necessary information to make informed decisions for your analytical workflows, particularly in the realms of quality control, impurity profiling, and drug development.
The target compound, 4-methyl-N-(4-nitrophenyl)-N-phenylaniline (CAS No. 894430-73-0), presents a significant sourcing challenge for researchers seeking a certified reference material (CRM). While this specific substituted diphenylamine is listed by some chemical suppliers, its availability as a CRM with accompanying certification of purity and traceability is not readily found in the catalogs of major analytical standard providers. This scarcity necessitates a critical evaluation of suitable, commercially available alternatives that can serve as reliable proxies or comparators in analytical method development and validation.
The Landscape of Alternatives: A Comparative Analysis
Given the limited availability of a certified 4-methyl-N-(4-nitrophenyl)-N-phenylaniline standard, this guide focuses on three commercially available and structurally related substituted diphenylamines. These alternatives have been selected based on their structural similarity to the target compound and their availability as high-purity or certified reference materials.
Substituted diphenylamines are a class of compounds frequently used as antioxidants in industrial applications, such as in lubricants and polymers.[1] Their analysis is crucial for quality control and for monitoring potential leachables or degradation products. Furthermore, the structural motif of a secondary amine linked to aromatic rings raises considerations for their potential as precursors to nitrosamine impurities, a significant concern in the pharmaceutical industry.[2][3][4]
Below is a comparative overview of the recommended alternative analytical standards:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Commercial Availability (Example) | Purity/Certification |
| 4-Nitrodiphenylamine | 836-30-6 | C₁₂H₁₀N₂O₂ | Diphenylamine with one nitro group. | AccuStandard: Certified Reference Material[5] | Certified Reference Material (100 µg/mL in Acetonitrile) |
| 4,4′-Dinitrodiphenylamine | 1821-27-8 | C₁₂H₉N₃O₄ | Diphenylamine with two nitro groups. | TCI Chemical (via LookChem): High Purity Chemical[6] | >98.0% (HPLC) |
| Diphenylamine | 122-39-4 | C₁₂H₁₁N | The parent diphenylamine structure. | Sigma-Aldrich: TraceCERT® Certified Reference Material | Certified Reference Material (ISO/IEC 17025 and ISO 17034) |
Expert Rationale for Selection:
-
4-Nitrodiphenylamine is an excellent primary alternative due to its close structural resemblance to the target compound, featuring the core diphenylamine structure with a single nitro functional group. Its availability as a certified reference material from a reputable supplier like AccuStandard ensures traceability and reliability for quantitative applications.[5]
-
4,4′-Dinitrodiphenylamine provides a useful comparison point with an additional nitro group, which can be valuable for understanding the chromatographic and spectroscopic behavior of more highly substituted and polar analogs. While not always sold explicitly as a CRM, its availability at high purity allows for its use as a well-characterized analytical standard.[6][7]
-
Diphenylamine , the unsubstituted parent compound, serves as a fundamental baseline for analytical method development. A certified reference material from a source like Sigma-Aldrich's TraceCERT® line provides the highest level of metrological traceability.
Experimental Comparison: A High-Performance Liquid Chromatography (HPLC) Workflow
To objectively compare the analytical performance of these standards, a robust High-Performance Liquid Chromatography (HPLC) method is proposed. HPLC is a cornerstone technique for the analysis of aromatic amines and related compounds, offering excellent resolution and sensitivity.[8][9]
Causality in Method Development:
The selection of a reversed-phase HPLC method is predicated on the non-polar to moderately polar nature of substituted diphenylamines. A C18 stationary phase is chosen for its versatility and proven efficacy in retaining aromatic compounds. The mobile phase, consisting of acetonitrile and water, provides a good balance of solvent strength for eluting these compounds. The addition of a small amount of acid, such as formic or phosphoric acid, is crucial for protonating the amine functionality, which leads to sharper peaks and improved chromatographic performance by minimizing tailing.[10] A gradient elution is employed to ensure the efficient separation of compounds with varying polarities within a reasonable timeframe. UV detection is selected due to the strong chromophores present in the aromatic rings and nitro groups of the analytes.
Experimental Protocol:
-
Standard Preparation:
-
Accurately weigh and dissolve each analytical standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare individual stock solutions of 1 mg/mL.
-
From the stock solutions, prepare a mixed working standard solution containing all three alternative compounds at a concentration of 10 µg/mL in the mobile phase.
-
Prepare individual working standard solutions for each compound at 10 µg/mL for initial retention time confirmation.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 330 nm (to accommodate the different absorption maxima of the compounds).
-
-
Data Analysis and Comparison:
-
Inject the mixed standard solution and record the chromatogram.
-
Determine the retention time (RT), peak area, and peak symmetry for each compound.
-
Evaluate the resolution between adjacent peaks.
-
Assess the linearity of each standard by preparing a calibration curve with at least five concentration levels.
-
This self-validating protocol, through the assessment of retention time, peak shape, resolution, and linearity, will provide a robust comparison of the chromatographic behavior of the alternative standards, enabling researchers to select the most appropriate compound for their specific analytical needs.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the comparative HPLC analysis of substituted diphenylamine standards.
Conclusion and Recommendations
The commercial availability of a certified analytical standard for 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is currently limited. However, researchers can confidently proceed with their analytical work by utilizing readily available and well-characterized alternatives. For quantitative analysis requiring the highest level of traceability, the 4-Nitrodiphenylamine Certified Reference Material from AccuStandard is the recommended choice. For method development and qualitative comparisons, high-purity 4,4′-Dinitrodiphenylamine and the Diphenylamine TraceCERT® Certified Reference Material offer excellent options.
By employing a systematic and self-validating analytical approach, such as the HPLC workflow detailed in this guide, researchers can effectively evaluate the performance of these alternative standards and generate reliable and defensible scientific data. This pragmatic approach ensures the continuity of research and quality control activities even when faced with the scarcity of a specific analytical standard.
References
-
LookChem. 4-Nitro-N-(4-nitrophenyl)aniline. [Link]
-
ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
ResearchGate. Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. [Link]
-
SIELC Technologies. Separation of Diphenylamine on Newcrom R1 HPLC column. [Link]
-
Government of Canada. Screening assessment substituted diphenylamines. [Link]
-
ACS Publications. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]
-
Agilent. Nitrosamines Analysis in Pharmaceuticals. [Link]
-
ResolveMass Laboratories Inc. Nitrosamine Impurities Testing and Analysis. [Link]
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- 8. researchgate.net [researchgate.net]
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- 10. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
